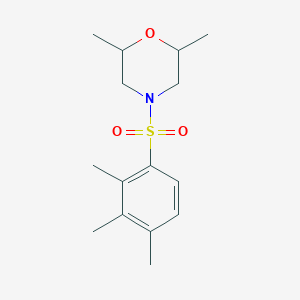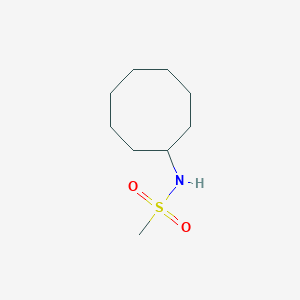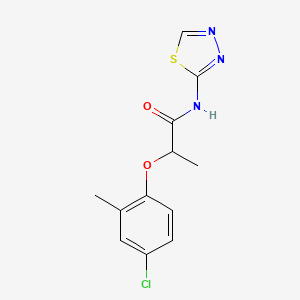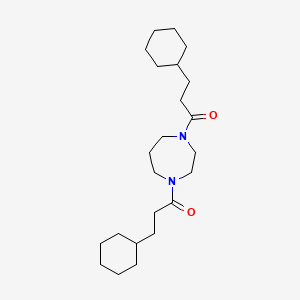![molecular formula C14H19NO4 B4026692 3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4026692.png)
3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID
Overview
Description
3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID is an organic compound with a complex structure It features an ethoxyphenyl group attached to an ethylcarbamoyl moiety, which is further linked to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method starts with the ethylation of 4-ethoxyphenylamine to form 1-(4-ethoxyphenyl)ethylamine. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID
- 3-{[1-(4-PHENOXY)ETHYL]CARBAMOYL}PROPANOIC ACID
Uniqueness
3-{[1-(4-ETHOXYPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
4-[1-(4-ethoxyphenyl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-19-12-6-4-11(5-7-12)10(2)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZJPTJTKLQEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4026612.png)


METHANONE](/img/structure/B4026633.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4026651.png)
![2-methyl-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B4026655.png)
![3-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4026664.png)

![1-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B4026677.png)
![1-(4-METHYLPIPERIDINO)-3-{[3-(4-METHYLPIPERIDINO)-3-OXOPROPYL]SULFANYL}-1-PROPANONE](/img/structure/B4026680.png)
![Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate](/img/structure/B4026706.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4026718.png)
![2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol](/img/structure/B4026725.png)
